

A Comprehensive Technical Guide to Phosphorothioic Acid: Nomenclature and Structural Representation

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Compound of Interest

Compound Name: *Phosphorothioic acid*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the nomenclature and structural complexities of **phosphorothioic acid** and its derivatives. With a focus on applications in drug development, particularly for therapeutic oligonucleotides, this document details the systematic naming conventions, stereochemical representations, physicochemical properties, and common experimental protocols essential for professionals in the field.

Nomenclature of Phosphorothioic Acid

The nomenclature of **phosphorothioic acids** can be complex due to the various possible locations of sulfur atoms and the existence of tautomers. Understanding both systematic and common naming conventions is crucial for unambiguous communication in research and development.

Systematic IUPAC Nomenclature

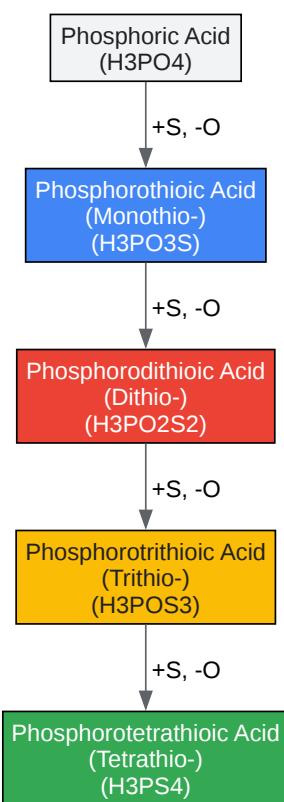
Systematic naming follows the principles of substitutive nomenclature, treating **phosphorothioic acids** as derivatives of the parent, phosphoric acid. The name changes depending on how many oxygen atoms are replaced by sulfur.

- **Phosphorothioic Acid** (Monothiophosphoric Acid): This is the parent acid with the formula $\text{H}_3\text{PO}_3\text{S}$. It is derived from phosphoric acid (H_3PO_4) by the replacement of one oxygen atom

with a sulfur atom.[1][2]

- Tautomerism: **Phosphorothioic acid** exists in two tautomeric forms: the thiono form, which contains a phosphorus-sulfur double bond (P=S), and the thiol form, which contains a phosphorus-sulfur single bond with a protonated thiol group (P-SH).[1][2] The IUPAC name for the thiono tautomer is trihydroxy(sulfanylidene)- λ^5 -phosphane.[2]
- Esters and Salts: For esters, the locants 'O' and 'S' are used to specify the attachment points of the organic groups. For example, O,O,S-trimethyl phosphorothioate indicates two methyl groups attached to oxygen and one to sulfur.[3] In contrast, O,O,O-trimethyl phosphorothioate would refer to the thiono tautomer.

The relationship between phosphoric acid and its thio-derivatives is illustrated below.



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Nomenclature hierarchy of thio-substituted phosphoric acids.

Common Nomenclature in Drug Development

In the context of drug development, particularly for antisense oligonucleotides and siRNAs, the term "phosphorothioate" (PS) refers to a modification of the phosphodiester backbone.^[4] In this modification, a non-bridging oxygen atom of the phosphate linkage is replaced by a sulfur atom.^{[5][6]} This modification confers resistance to nuclease degradation, thereby increasing the drug's stability and bioavailability *in vivo*.^{[4][5]}

Structural Representation and Stereochemistry

The replacement of an oxygen atom with a sulfur atom in the phosphodiester linkage of an oligonucleotide has a profound structural consequence: it renders the phosphorus atom a chiral center.

Chirality at the Phosphorus Center

In a natural phosphodiester linkage, the phosphorus atom is bonded to two oxygen atoms (one bridging, one non-bridging), a third ester oxygen, and a fourth double-bonded oxygen, making it prochiral. When one of the non-bridging oxygens is replaced by sulfur, the phosphorus atom becomes bonded to four different substituents (the 5'-oxygen, the 3'-oxygen, the non-bridging oxygen, and the sulfur atom). This creates a stereocenter, leading to two possible diastereomers for each phosphorothioate linkage.^[5]

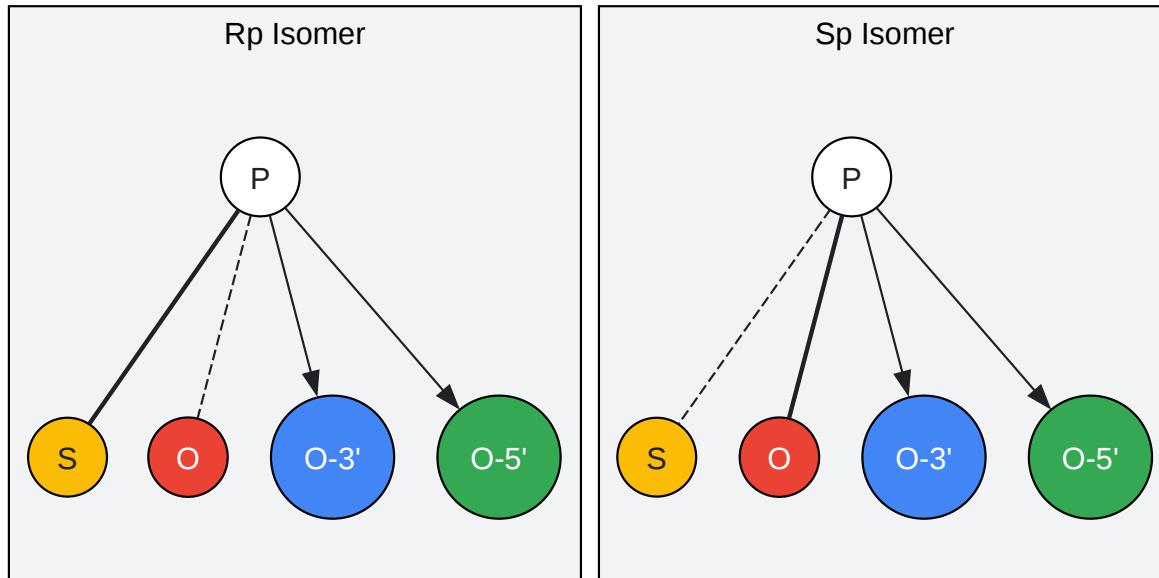
R_p and S_p Configuration

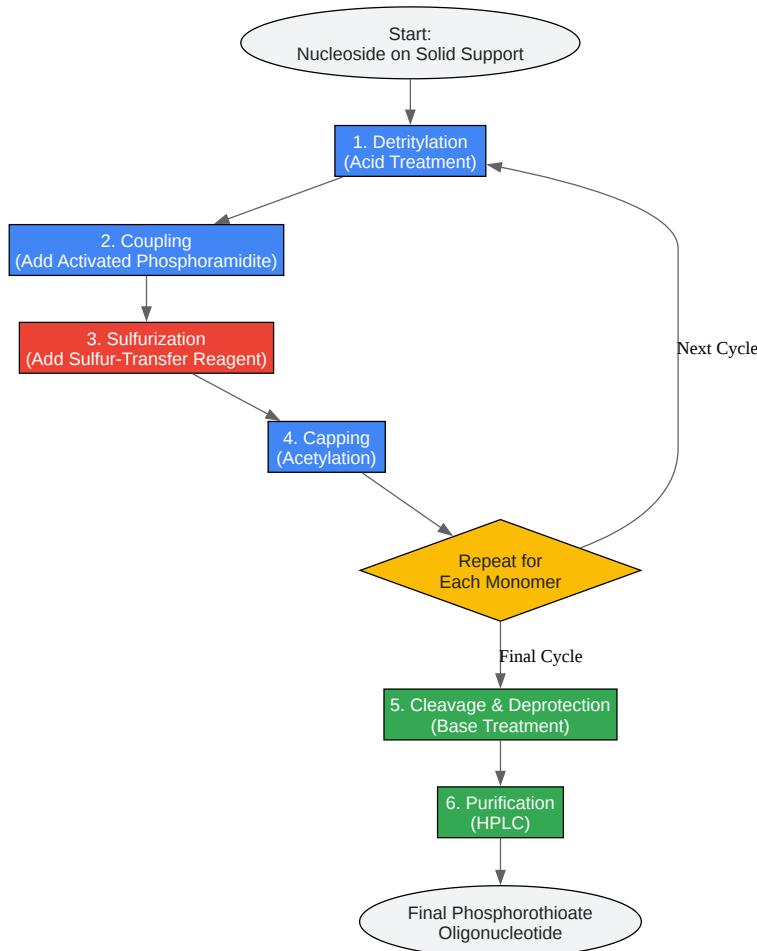
The stereochemistry at the chiral phosphorus center is designated using the Cahn-Ingold-Prelog (CIP) priority rules, which are adapted for the tetrahedral phosphorus geometry. The two resulting stereoisomers are denoted as R_p and S_p.

- Priority Assignment: The priority of the substituents around the phosphorus atom is assigned based on atomic number. For a phosphorothioate linkage in an oligonucleotide, the typical priority order is: Sulfur > 5'-Bridging Oxygen > 3'-Bridging Oxygen > Non-bridging Oxygen.
- R_p Configuration: If the sequence of substituents from highest to lowest priority describes a rectus (right-handed or clockwise) turn when viewed with the lowest-priority group pointing away, the configuration is R_p.

- Sp Configuration: If the sequence describes a sinister (left-handed or counter-clockwise) turn, the configuration is Sp.

The presence of these diastereomers is significant, as they can possess different biological activities and susceptibilities to enzymatic degradation.[\[7\]](#)





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